molecular formula C4H6Br2O2 B146538 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 3234-02-4

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No.: B146538
CAS No.: 3234-02-4
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2,3-Dibromo-2-butene-1,4-diol: is an organic compound with the molecular formula C4H6Br2O2 . It is a dibromo derivative of butene diol, characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. This compound is known for its utility in organic synthesis, particularly in bromination reactions to synthesize complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene-1,4-diol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butene backbone. The reaction can be represented as follows:

HOCH2CH=CHCH2OH+Br2HOCH2C(Br)=C(Br)CH2OH\text{HOCH}_2\text{CH=CHCH}_2\text{OH} + \text{Br}_2 \rightarrow \text{HOCH}_2\text{C(Br)=C(Br)CH}_2\text{OH} HOCH2​CH=CHCH2​OH+Br2​→HOCH2​C(Br)=C(Br)CH2​OH

The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding butene diol.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-2,3-Dibromo-2-butene-1,4-diol is widely used in organic synthesis as a brominating agent. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a reagent to study enzyme

Properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20121
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20121
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20121
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20121
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21285-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromobutenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromo-2-butene-1,4-diol, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butene-1,4-diol, 2,3-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,3-dibromo-2-butene-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dibromo-2-butene-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W297831A99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20121
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 2
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 3
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 4
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 5
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 6
trans-2,3-Dibromo-2-butene-1,4-diol
Customer
Q & A

Q1: How does trans-2,3-Dibromo-2-butene-1,4-diol contribute to creating a corrosion inhibitor from waste PET?

A: this compound is a key reactant in the depolymerization of waste poly(ethylene terephthalate) (PET). [] In this process, it reacts with the PET polymer chains, breaking them down into smaller oligomer units. The resulting oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), exhibits corrosion-inhibiting properties. [] This approach not only provides a potential solution for managing PET waste but also offers a more sustainable route for producing corrosion inhibitors.

Q2: What are the advantages of using microwave irradiation in this synthesis process?

A: The research highlights the use of microwave irradiation as a more efficient alternative to conventional heating for PET depolymerization. [] Microwave irradiation can significantly reduce the reaction time needed to break down the PET, making the process faster and potentially less energy-intensive.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.